
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate
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Overview
Description
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate is a complex organic compound with a unique structure that combines a pyran ring with a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate typically involves multiple stepsThe final step involves the esterification of the pyran derivative with N-methyl-N-(1-oxododecyl)aminoacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that related compounds, particularly those derived from kojic acid, can suppress nitric oxide production and inhibit inflammatory pathways in vitro and in vivo. The mechanisms involved include the suppression of inducible nitric oxide synthase and cyclooxygenase-2 gene expression through inhibition of the nuclear factor kappa B (NF-κB) signaling pathway .
Study | Findings |
---|---|
In vitro analysis on RAW264.7 cells | Diminished secretion of nitric oxide and prostaglandin E2 |
In vivo analysis on ICR mice | Reduced inflammatory symptoms induced by HCl/EtOH |
Pharmacokinetic Studies
The compound is also suitable for pharmacokinetic studies due to its stability and compatibility with various analytical methods. It can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC), which allows for the separation and quantification of the compound in biological samples . This method can be adapted for mass spectrometry applications, making it valuable for drug development processes.
Analytical Method | Application |
---|---|
RP-HPLC | Isolation of impurities, pharmacokinetics |
UPLC | Fast analysis with smaller particle columns |
Potential in Drug Development
The compound's structure suggests potential as a lead compound in drug development targeting inflammatory diseases. Its ability to modulate key inflammatory pathways positions it as a candidate for further exploration in therapeutic applications .
Case Studies
A notable case study involved the synthesis of a derivative of this compound, which was tested for its binding affinity to the C5a receptor, a target implicated in inflammatory responses. The synthesized compound showed promising results in virtual screening and binding energy calculations, indicating its potential as a therapeutic agent against inflammation-related conditions .
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Biological Activity
The compound (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate (CAS: 94030-74-7) is a derivative of the pyran class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C21H33N O6
- Molecular Weight : 395.49 g/mol
- InChI Key : MMHPAYMHNWFIQL-UHFFFAOYSA-N
- LogP : 4.09
Anti-inflammatory Activity
Research has shown that derivatives of the pyran structure exhibit significant anti-inflammatory properties. A notable study involving a similar compound, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate , demonstrated that it effectively suppressed nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 macrophages. The compound inhibited the expression of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 through the suppression of nuclear factor kappa B (NF-κB) signaling pathways .
Key Findings :
- Mechanism : Inhibition of NF-κB activation and downstream signaling pathways (Src and Syk).
- In Vivo Evidence : The compound reduced inflammatory symptoms in mice models treated with hydrochloric acid/ethanol .
Antimicrobial Activity
The antimicrobial properties of 4H-pyran derivatives have been well-documented. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and metabolic processes .
Case Study :
A series of synthesized 4H-pyrans were evaluated for their antimicrobial efficacy, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
The anticancer activity associated with pyran derivatives is linked to their ability to induce apoptosis in cancer cells. Research indicates that certain pyran compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Research Findings :
- Cell Lines Tested : Various studies have reported antiproliferative effects on breast cancer, colon cancer, and leukemia cell lines.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways and modulation of reactive oxygen species (ROS) levels.
Comparative Analysis of Biological Activities
Properties
CAS No. |
94030-74-7 |
---|---|
Molecular Formula |
C21H33NO6 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C21H33NO6/c1-3-4-5-6-7-8-9-10-11-12-20(25)22(2)14-21(26)28-15-17-13-18(23)19(24)16-27-17/h13,16,24H,3-12,14-15H2,1-2H3 |
InChI Key |
MMHPAYMHNWFIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
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